

# "2,6-Dichloropyridine-3,4-diamine" molecular weight and formula

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## Compound of Interest

Compound Name: 2,6-Dichloropyridine-3,4-diamine

Cat. No.: B009444

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An In-Depth Technical Guide to **2,6-Dichloropyridine-3,4-diamine**: Synthesis, Properties, and Applications

## Introduction

**2,6-Dichloropyridine-3,4-diamine** is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis.<sup>[1][2]</sup> Its unique arrangement of chloro and amino functional groups on a pyridine core makes it a versatile precursor for the construction of complex heterocyclic systems.<sup>[1]</sup> For researchers and professionals in drug development and materials science, this compound offers a reactive scaffold for creating novel molecular architectures with significant potential in pharmaceuticals and fine chemicals.<sup>[1][3]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information.

## Core Physicochemical Properties

The utility of **2,6-Dichloropyridine-3,4-diamine** in synthetic chemistry is grounded in its distinct physical and chemical characteristics. The presence of two chlorine atoms and two adjacent amine groups provides multiple reaction sites, enabling a wide range of chemical transformations.<sup>[2]</sup>

Below is the chemical structure of **2,6-Dichloropyridine-3,4-diamine**.

Caption: Chemical structure of **2,6-Dichloropyridine-3,4-diamine**.

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>5</sub> Cl <sub>2</sub> N <sub>3</sub>	[4]
Molecular Weight	178.02 g/mol	[4]
CAS Number	101079-63-4	[4]
Melting Point	181-183 °C	[2]
Boiling Point	424.014 °C at 760 mmHg	[2]
Density	1.602 g/cm <sup>3</sup>	[2]
Flash Point	210.236 °C	[2]
Appearance	Yellow Solid	[5][6]
Storage	Under inert gas (Nitrogen or Argon) at 2–8 °C	[2]

## Synthesis Protocol and Mechanistic Insights

The most common and effective route for synthesizing **2,6-Dichloropyridine-3,4-diamine** is through the chemical reduction of its nitro precursor, 4-amino-2,6-dichloro-3-nitropyridine.

## Causality in Experimental Design:

- Precursor Choice: 4-amino-2,6-dichloro-3-nitropyridine is an ideal starting material because the nitro group at the 3-position can be selectively reduced to an amine without affecting the chloro substituents or the existing amino group. The electron-withdrawing nature of the chloro groups and the pyridine ring facilitates this reduction.
- Reducing Agent: Stannous chloride (SnCl<sub>2</sub>) in an alcoholic solvent like ethanol is the preferred reducing agent. It is highly effective for the reduction of aromatic nitro groups, operates under relatively mild conditions (50°C), and is generally tolerant of other functional groups like halogens on the aromatic ring.[5] The reaction proceeds with high conversion, making it efficient for laboratory-scale synthesis.[5][6]

## Experimental Workflow Diagram:



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Caption: Workflow for the synthesis of **2,6-Dichloropyridine-3,4-diamine**.

## Step-by-Step Synthesis Methodology:

This protocol is adapted from established procedures for the reduction of nitro-pyridines.[5][6]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2,6-dichloro-3-nitropyridine (1 equivalent) in ethanol.
- **Addition of Reducing Agent:** To the stirred solution, add stannous chloride(II) ( $\text{SnCl}_2$ , 4 equivalents) in batches over a period of 5 minutes.[5] The batchwise addition helps to control any initial exotherm.
- **Reaction Conditions:** Heat the reaction mixture to  $50^\circ\text{C}$  and stir under a nitrogen atmosphere for 3-6 hours.[5] The inert atmosphere is crucial to prevent oxidation of the stannous chloride and the diamine product.
- **Monitoring:** Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.[5]
- **Workup:** After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by partitioning with a saturated aqueous solution of sodium bicarbonate and extracting with ethyl acetate.[5][6]
- **Isolation:** Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

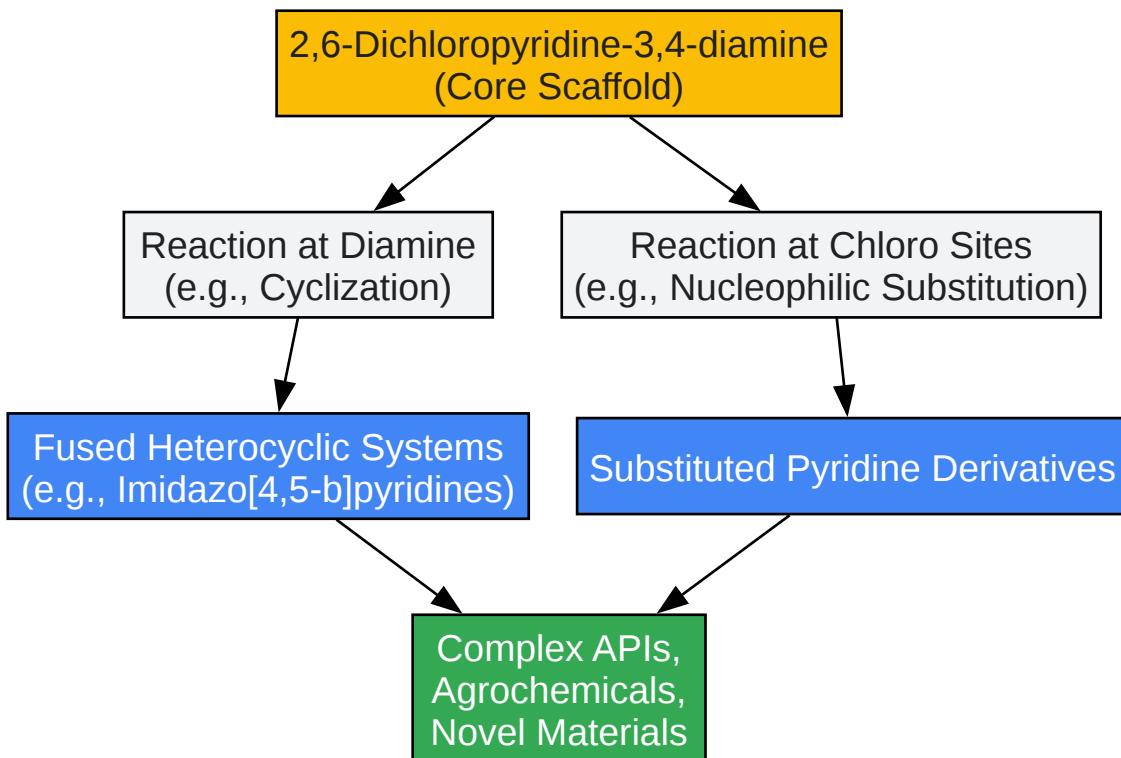
- Purification: Concentrate the organic layer under reduced pressure. The resulting solid can be further purified by recrystallization if necessary to yield the final product as a yellow solid.  
[\[5\]](#)[\[6\]](#)

## Applications in Drug Discovery and Chemical Synthesis

**2,6-Dichloropyridine-3,4-diamine** is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for constructing more complex molecules.[\[2\]](#)[\[3\]](#)

- Pharmaceutical Research: Its structure is a key component for developing novel pharmaceutical agents. The adjacent diamine groups are particularly useful for forming fused heterocyclic rings, such as imidazoles or triazoles, which are common motifs in many drug candidates. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of further molecular diversity.[\[1\]](#)[\[2\]](#)
- Agrochemical Industry: The compound is also a precursor in the production of advanced agrochemicals, where the resulting heterocyclic structures can be optimized for activity in pest control and crop protection.[\[2\]](#)
- Fine and Specialty Chemicals: Beyond life sciences, it is employed in the synthesis of specialized organic compounds used in materials science and as research chemicals.[\[1\]](#)[\[2\]](#)

## Logical Role as a Chemical Scaffold:



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Caption: Role of **2,6-Dichloropyridine-3,4-diamine** as a versatile scaffold.

## Safety, Handling, and Hazard Management

As with any reactive chemical intermediate, proper handling of **2,6-Dichloropyridine-3,4-diamine** is paramount for laboratory safety. The compound is classified with several hazards that necessitate careful management.<sup>[4]</sup>

### GHS Hazard Identification:

Hazard Statement	GHS Classification
H302: Harmful if swallowed	Acute toxicity, oral (Warning)
H312: Harmful in contact with skin	Acute toxicity, dermal (Warning)
H315: Causes skin irritation	Skin corrosion/irritation (Warning)
H318: Causes serious eye damage	Serious eye damage/eye irritation (Danger)
H332: Harmful if inhaled	Acute toxicity, inhalation (Warning)
H335: May cause respiratory irritation	Specific target organ toxicity, single exposure (Warning)

Source: PubChem CID 10931987[4]

## Protocol for Safe Handling and Storage:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7][8]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7] Ensure exposed skin is covered.
  - Respiratory Protection: For operations that may generate dust, use a respirator with an appropriate particulate filter.
- Handling Practices: Avoid breathing dust.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] Take off contaminated clothing and wash it before reuse.[7]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain stability.[2]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

## Conclusion

**2,6-Dichloropyridine-3,4-diamine** is a cornerstone intermediate for synthetic chemists, particularly in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and predictable reactivity, combined with a straightforward synthesis, make it an invaluable tool. By understanding its synthesis, handling its reactive nature with appropriate safety protocols, and leveraging its structural features, researchers can continue to unlock its potential in the creation of novel and complex molecules that drive scientific innovation.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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